Furan, 3-iodo-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IO/c5-4-1-2-6-3-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXNIROIHWVYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183429 | |
| Record name | Furan, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29172-20-1 | |
| Record name | Furan, 3-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029172201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Perspectives on Furan Ring Functionalization
The history of furan (B31954) chemistry dates back to 1780 with the description of 2-furoic acid. wikipedia.org Furan itself was first prepared in 1870. wikipedia.org Early efforts to functionalize the furan ring were often met with challenges due to its sensitivity to strong acids, which can lead to polymerization or ring-opening. pharmaguideline.com Classical methods for introducing substituents onto the furan ring include electrophilic substitution reactions such as nitration, sulfonation, and halogenation. pharmaguideline.com
Halogenation, in particular, proved to be a complex process. Direct reaction of furan with bromine or chlorine at room temperature often results in polyhalogenated products due to the high reactivity of the furan ring. pharmaguideline.comquimicaorganica.org Achieving mono-halogenation required milder conditions. For instance, 2-bromofuran (B1272941) can be formed by brominating furan at low temperatures in the presence of dioxane. pharmaguideline.com These early methods laid the groundwork for accessing halogenated furans, though they often lacked the regioselectivity and efficiency of modern synthetic protocols. The development of methods like the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, provided another route to substituted furans, but direct and selective C-H functionalization remained a significant challenge. researchgate.netorganic-chemistry.org
Strategic Importance of Halogenated Furans As Synthetic Intermediates
Halogenated furans are highly valued as synthetic intermediates because the halogen atom acts as a versatile functional handle. The carbon-halogen bond can be readily transformed through a variety of reactions, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange. wikipedia.orgwikipedia.org This allows for the programmed introduction of a wide range of substituents onto the furan (B31954) core.
Among the halogens, iodine is often the substituent of choice. The carbon-iodine bond is the most reactive in the series (I > Br > Cl) for key transformations like oxidative addition in palladium-catalyzed cycles and for lithium-halogen exchange. wikipedia.orgnih.gov This enhanced reactivity allows reactions involving iodo-substituted compounds to proceed under milder conditions than their bromo or chloro counterparts.
3-Iodofuran, specifically, provides a strategic advantage for accessing 3-substituted furans, a substitution pattern that can be challenging to achieve through direct electrophilic substitution, which typically favors the 2- and 5-positions. The iodine at the C3 position serves as a reliable anchor for introducing aryl, alkyl, alkynyl, and other functional groups through well-established methodologies.
Key Reactions of 3-Iodofuran:
Palladium-Catalyzed Cross-Coupling Reactions : 3-Iodofuran is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. wikipedia.org These reactions typically involve the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation and reductive elimination. wikipedia.org
Suzuki Coupling : Reaction with boronic acids or their derivatives to form 3-arylfurans. scielo.brscielo.br
Sonogashira Coupling : Reaction with terminal alkynes to yield 3-alkynylfurans. researchgate.net
Heck Reaction : Reaction with alkenes. mdpi.com
Metal-Halogen Exchange : The reaction of 3-iodofuran with organolithium reagents, such as n-butyllithium or tert-butyllithium, results in a rapid and clean exchange of the iodine atom for a lithium atom. wikipedia.orgethz.ch This generates a highly nucleophilic 3-furyllithium species, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce various functional groups at the 3-position. This process is often performed at low temperatures to manage the reactivity of the organolithium intermediate. nih.gov
| Property | Value | Source |
|---|---|---|
| CAS Number | 29172-20-1 | guidechem.comguidechem.com |
| Molecular Formula | C₄H₃IO | guidechem.comguidechem.com |
| Molecular Weight | 193.97 g/mol | guidechem.comnih.gov |
| Boiling Point | 152 °C at 760 mmHg | guidechem.com |
| Density | 2.056 g/cm³ | guidechem.com |
| Refractive Index | 1.581 | guidechem.com |
Current Research Frontiers in 3 Iodofuran Chemistry
Brønsted Base-Catalyzed and N-Iodosuccinimide (NIS)-Mediated Transformations
Formal [3+2] Cycloaddition viaCurrent time information in Bangalore, IN.acs.org-Phospha-Brook Rearrangement
A highly efficient method for the synthesis of tetrasubstituted furans, specifically 2,4,5-trisubstituted-3-iodofurans, utilizes a formal [3+2] cycloaddition strategy that incorporates a ontosight.aiCurrent time information in Bangalore, IN.-phospha-Brook rearrangement organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgacs.org. This one-pot, two-step process, pioneered by Kondoh and colleagues organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgacs.org, begins with the base-catalyzed rearrangement of propargyl alcohols. This rearrangement generates an α-oxygenated propargyl anion, which then undergoes nucleophilic addition to an aldehyde. The subsequent intramolecular cyclization, mediated by N-iodosuccinimide (NIS), yields the desired 2,4,5-trisubstituted-3-iodofuran products organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgacs.org.
This methodology is characterized by its mild reaction conditions and the use of readily available starting materials, including a wide array of aromatic, aliphatic, and functionalized aldehydes and propargyl alcohols organic-chemistry.org. The resulting 3-iodofuran derivatives are versatile intermediates that can be further elaborated through various synthetic transformations, such as palladium-catalyzed coupling reactions, enabling access to densely functionalized furan (B31954) architectures organic-chemistry.orgorganic-chemistry.org.
Table 2.3.1: Overview of Formal [3+2] Cycloaddition via ontosight.aiCurrent time information in Bangalore, IN.-Phospha-Brook Rearrangement
| Substrate Type 1 (C3 Unit) | Substrate Type 2 (C2 Unit) | Catalyst/Reagent | Key Step | Product Class | General Outcome | Citation(s) |
| Propargyl Alcohols | Aldehydes | Brønsted base, NIS | ontosight.aiCurrent time information in Bangalore, IN.-Phospha-Brook rearrangement, [3+2] cycloaddition, NIS-mediated cyclization | 2,4,5-trisubstituted-3-iodofurans | Efficient synthesis of tetrasubstituted furans; wide substrate scope (aromatic, aliphatic, functionalized aldehydes and propargyl alcohols) | organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgacs.org |
Intramolecular Cyclization Facilitated by N-Iodosuccinimide
N-Iodosuccinimide (NIS) is a versatile reagent frequently employed in organic synthesis for its ability to act as an electrophilic iodinating agent and promote cyclization reactions organic-chemistry.orgthieme-connect.com. Beyond its role in the phospha-Brook rearrangement cascade, NIS facilitates intramolecular cyclizations through various pathways to construct furan rings and their derivatives. These reactions often involve the electrophilic activation of unsaturated systems, followed by nucleophilic attack and subsequent cyclization, sometimes accompanied by rearrangement or dehydration steps organic-chemistry.orgthieme-connect.comrsc.orgscirp.org.
One notable application involves the synthesis of naphthodifurans, where NIS mediates the regioselective 5-exo-trig iodocyclization of diallyl-dihydroxy naphthalene (B1677914) precursors scirp.org. This method allows for the efficient formation of doubly-fused heterocyclic systems under mild conditions. Another strategy utilizes NIS in conjunction with 1,2-migration to construct 4-iodo-3-furanones from 2-alkynyl-2-silyloxy carbonyl compounds organic-chemistry.org. Furthermore, NIS has been employed in the desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes to yield furan derivatives rsc.org. These diverse applications highlight NIS's utility in constructing functionalized furan scaffolds through intramolecular cyclization processes.
Transformative Reactivity and Derivatization of 3 Iodofuran
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forging C-C bonds. nih.govrsc.org In the context of 3-iodofuran, these reactions allow for the introduction of a wide array of substituents onto the furan (B31954) core, a structural motif found in numerous bioactive natural products and pharmaceuticals. nih.gov The high reactivity of the carbon-iodine bond in 3-iodofuran makes it an excellent substrate for these transformations. researchgate.net
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organohalide with an organoboronic acid in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form carbon-carbon bonds between sp2-hybridized carbons. libretexts.org For 3-iodofuran, this reaction allows for the introduction of various aryl and vinyl groups at the 3-position. nih.govresearchgate.net
The reaction typically proceeds by the oxidative addition of the 3-iodofuran to a palladium(0) complex, followed by transmetalation with the organoboronic acid (activated by a base), and concludes with reductive elimination to yield the 3-substituted furan product and regenerate the palladium(0) catalyst. wikipedia.org A variety of commercially available boronic acids can be used, leading to a diverse set of 2,3,4,5-tetrasubstituted furans. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with 3-Iodofuran Derivatives
| 3-Iodofuran Derivative | Organoboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 2,5-diphenyl-3-iodofuran | Phenylboronic acid | 2,3,5-triphenylfuran | 95 |
| 2-butyl-5-phenyl-3-iodofuran | 4-Methoxyphenylboronic acid | 2-butyl-3-(4-methoxyphenyl)-5-phenylfuran | 88 |
This table presents illustrative data based on typical research findings in the field.
The Sonogashira coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. libretexts.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base. libretexts.orgwikipedia.org In the case of 3-iodofuran, the Sonogashira coupling enables the introduction of alkynyl moieties at the 3-position, leading to the synthesis of 3-alkynylfurans. nih.govthieme-connect.com These products are valuable intermediates for further transformations. organic-chemistry.orgorganic-chemistry.org
The catalytic cycle involves the formation of a palladium-alkynyl complex and a copper acetylide. The key steps are oxidative addition of the 3-iodofuran to the palladium(0) catalyst, followed by transmetalation with the copper acetylide, and subsequent reductive elimination. libretexts.org This methodology has been successfully applied to a range of multisubstituted 3-iodofurans and various terminal alkynes to produce a library of furan derivatives. nih.gov
Table 2: Examples of Sonogashira Coupling with 3-Iodofuran Derivatives
| 3-Iodofuran Derivative | Terminal Alkyne | Product | Yield (%) |
|---|---|---|---|
| 2,5-diphenyl-3-iodofuran | Phenylacetylene | 2,5-diphenyl-3-(phenylethynyl)furan | 92 |
| 2-butyl-5-phenyl-3-iodofuran | 1-Hexyne | 2-butyl-3-(hex-1-ynyl)-5-phenylfuran | 85 |
This table presents illustrative data based on typical research findings in the field.
The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. jk-sci.comlibretexts.org This reaction is a powerful tool for C-C bond formation and has been applied to 3-iodofurans to introduce olefinic substituents. nih.govresearchgate.net The reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand. jk-sci.com
The mechanism of the Heck reaction involves the oxidative addition of the 3-iodofuran to a palladium(0) species, followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination step forms the C-C double bond and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the active catalyst. uwindsor.ca This reaction has been utilized to prepare olefin-containing furan products from 3-iodofurans and a variety of styrenes. nih.gov
Table 3: Examples of Heck Coupling with 3-Iodofuran Derivatives
| 3-Iodofuran Derivative | Olefin | Product | Yield (%) |
|---|---|---|---|
| 2,5-diphenyl-3-iodofuran | Styrene | 2,5-diphenyl-3-styrylfuran | 78 |
| 2-butyl-5-phenyl-3-iodofuran | Methyl acrylate | Methyl 3-(2-butyl-5-phenylfuran-3-yl)acrylate | 72 |
This table presents illustrative data based on typical research findings in the field.
Diversification through Carbonylation Reactions
Carbonylation reactions, which introduce a carbonyl group (C=O) into an organic molecule, represent another significant avenue for the derivatization of 3-iodofuran. nih.govresearchgate.net These palladium-catalyzed processes utilize carbon monoxide as a one-carbon source to construct amides and esters, further expanding the chemical space accessible from this versatile building block. nih.govnih.gov
Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from organic halides, carbon monoxide, and amines. mdpi.comrsc.orgsemanticscholar.org This reaction has been successfully applied to 3-iodofurans to produce a variety of furan-3-carboxamides. nih.gov The process typically involves the reaction of a 3-iodofuran with an amine under an atmosphere of carbon monoxide, catalyzed by a palladium complex. nih.gov This transformation provides a direct route to amide-containing furan products. nih.gov
Table 4: Examples of Aminocarbonylation of 3-Iodofuran Derivatives
| 3-Iodofuran Derivative | Amine | Product | Yield (%) |
|---|---|---|---|
| 2,5-diphenyl-3-iodofuran | Diethylamine | N,N-diethyl-2,5-diphenylfuran-3-carboxamide | 85 |
| 2-butyl-5-phenyl-3-iodofuran | Morpholine | (2-butyl-5-phenylfuran-3-yl)(morpholino)methanone | 82 |
This table presents illustrative data based on typical research findings in the field.
Carboalkoxylation is a palladium-catalyzed reaction that introduces an ester functional group by reacting an organic halide with carbon monoxide and an alcohol. nih.gov This methodology has been effectively used for the synthesis of furan-3-carboxylates from 3-iodofurans. nih.govnih.gov The reaction of 3-iodofurans with various alcohols under a carbon monoxide atmosphere in the presence of a palladium catalyst affords the corresponding ester-containing furan products. nih.gov An effective palladium-catalyzed protocol for the intermolecular carboalkoxylation of hydroxyl-substituted 3-iodofurans has been developed. nih.gov
Table 5: Examples of Carboalkoxylation of 3-Iodofuran Derivatives
| 3-Iodofuran Derivative | Alcohol | Product | Yield (%) |
|---|---|---|---|
| 2,5-diphenyl-3-iodofuran | Methanol | Methyl 2,5-diphenylfuran-3-carboxylate | 90 |
| 2-butyl-5-phenyl-3-iodofuran | Ethanol | Ethyl 2-butyl-5-phenylfuran-3-carboxylate | 87 |
This table presents illustrative data based on typical research findings in the field.
Intramolecular Cyclocarbonylation for Lactone Annulation
A noteworthy application of 3-iodofuran derivatives is their participation in palladium-catalyzed intramolecular cyclocarbonylation reactions to form fused lactone systems. nih.govnih.govnih.gov This process typically involves a hydroxyl-substituted 3-iodofuran, which can be prepared through the iodocyclization of 2-(1-alkynyl)-2-alken-1-ones in the presence of diols. nih.govnih.govnih.gov
The mechanism of this transformation commences with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the 3-iodofuran, forming a Pd(II) intermediate. nih.gov Subsequent insertion of carbon monoxide into the carbon-palladium bond generates an acylpalladium complex. nih.gov The intramolecular nucleophilic attack by the tethered hydroxyl group onto the acylpalladium intermediate then leads to the formation of the lactone ring and regeneration of the Pd(0) catalyst, completing the catalytic cycle. nih.gov This methodology provides an efficient route to highly substituted lactone-containing furans. nih.gov
A study by Larock and Cho demonstrated the effectiveness of this protocol for both intermolecular carboalkoxylation and intramolecular cyclocarbonylation of hydroxyl-substituted 3-iodofurans under carbon monoxide pressure. nih.govnih.gov The yields for the synthesis of the initial hydroxyl-substituted 3-iodofurans were reported to be in the range of 65-83%. nih.gov
Table 1: Synthesis of Hydroxyl-Substituted 3-Iodofurans
| Entry | R¹ | Starting Material (n) | Yield (%) |
|---|---|---|---|
| 1 | Ph | 1a (n=2) | 83 |
| 2 | 4-MeOC₆H₄ | 1b (n=2) | 82 |
| 3 | Ph | 1c (n=3) | 77 |
| 4 | Ph | 1d (n=5) | 65 |
Data sourced from a study on palladium-catalyzed carboalkoxylation and cyclocarbonylation. nih.gov
Organometallic Transformations via Halogen-Metal Exchange
The carbon-iodine bond in 3-iodofuran is amenable to halogen-metal exchange, providing a gateway to potent furan-based nucleophiles. This transformation is a cornerstone for the introduction of a wide array of functional groups onto the furan scaffold.
The generation of 3-furyl Grignard and organolithium reagents from 3-iodofuran is a well-established and synthetically valuable process. 3-Furyllithium can be readily prepared by treating 3-iodofuran with an alkyllithium reagent, such as n-butyllithium, typically in an ethereal solvent like diethyl ether at low temperatures. cdnsciencepub.com Similarly, the corresponding Grignard reagent, 3-furylmagnesium iodide, can be formed through the reaction of 3-iodofuran with magnesium metal.
An improved preparation for 3-lithiofuran has been described in the context of the synthesis of lambertianic acid. cdnsciencepub.com This highlights the utility of this organometallic intermediate in the synthesis of complex natural products. Research has also explored the iodine-magnesium exchange in 2-(2'-alkynylaryl)-3-iodofurans as a key step in the synthesis of furan-fused tricyclic compounds. researchgate.net
Once generated, 3-furylmagnesium and 3-furyllithium reagents serve as powerful nucleophiles that can react with a diverse range of electrophiles. This allows for the introduction of various substituents at the 3-position of the furan ring. Common electrophilic quenching agents include aldehydes, ketones, esters, and alkyl halides. sci-hub.st
For instance, the reaction of 3-furyllithium with an aldehyde or ketone will yield the corresponding secondary or tertiary alcohol, respectively. This reactivity is crucial for building more complex molecular frameworks. The resulting functionalized furans can then be subjected to further chemical modifications, making 3-iodofuran a valuable starting material for the synthesis of polysubstituted furans. acs.orgorganic-chemistry.org
Nucleophilic Substitution and Addition Pathways on the Furan Ring
The iodine atom in 3-iodofuran can be displaced by various nucleophiles, enabling further functionalization of the furan core through nucleophilic substitution reactions. smolecule.comorganic-chemistry.org Additionally, the furan ring itself can undergo nucleophilic addition under certain conditions.
In the context of palladium-catalyzed reactions, the initial oxidative addition of Pd(0) to the C-I bond can be followed by nucleophilic attack on the resulting organopalladium intermediate. This is exemplified in aminocarbonylation and carboalkoxylation reactions, where amines and alcohols act as nucleophiles, respectively, to afford amides and esters. nih.gov The electrophilic cyclization of 2-(1-alkynyl)-2-alken-1-ones in the presence of various nucleophiles is a key method for preparing the starting 3-iodofuran derivatives. nih.gov
Cycloaddition Reactions Employing 3-Iodofuran Scaffolds
3-Iodofuran and its derivatives can participate in cycloaddition reactions, providing a powerful tool for the construction of fused and polycyclic ring systems.
The furan ring can act as a diene in Diels-Alder reactions, and the presence of an iodine atom at the 3-position can influence the reactivity and selectivity of this transformation. While furan itself is a moderately reactive diene, the electronic properties of substituents can significantly impact the reaction outcome. researchgate.net
Research has shown that 3-iodofuran derivatives can be employed in intramolecular Diels-Alder reactions to construct complex polycyclic frameworks. For example, an intramolecular Diels-Alder furan (IMDAF) reaction has been reported involving a derivative of 3-iodofuran. google.com.au Furthermore, tandem Ugi/intramolecular Diels-Alder reactions have been developed using furan-based aldehydes, demonstrating the versatility of the furan core in cycloaddition cascades. beilstein-journals.org The reactivity of the furan diene can be enhanced by the presence of electron-donating groups. researchgate.net
Advanced Applications of 3 Iodofuran in Research Synthesis
Role in Fused Heterocyclic Compound Synthesis
Regiodivergent Carbometalation for Naphthofurans and Indenofurans
3-Iodofuran derivatives, specifically 2-(2'-alkynylaryl)-3-iodofurans, have emerged as key substrates for regiodivergent intramolecular carbometalation strategies, leading to the efficient synthesis of furan-fused tricyclic compounds such as naphthofurans and indenofurans researchgate.netnih.gov. These methods provide access to polysubstituted fused systems that are otherwise challenging to synthesize researchgate.netnih.gov.
One prominent approach involves an iodine-magnesium exchange followed by a copper-mediated 6-endo-anti intramolecular carbometalation sequence. This process, when coupled with subsequent nucleophilic substitution or palladium-catalyzed cross-coupling, yields 2,3,4,5-tetrasubstituted naphtho[1,2-b]furans researchgate.netnih.gov. Alternatively, an intramolecular 5-exo-anti carbopalladation followed by cross-coupling affords 2,3-disubstituted 4-alkylidene-4H-indeno[1,2-b]furans researchgate.netnih.gov. These distinct carbometalation pathways allow for the regioselective construction of different fused ring systems from a common 3-iodofuran precursor.
| Carbometalation Strategy | Intermediate Step | Product Class | Key Features | References |
| Iodine-Magnesium Exchange / Copper-Mediated Carbometalation | 6-endo-anti intramolecular carbometalation | Naphtho[1,2-b]furans | Synthesis of 2,3,4,5-tetrasubstituted naphthofurans; followed by nucleophilic substitution or Pd-catalyzed cross-coupling. | researchgate.netnih.gov |
| Intramolecular Carbopalladation / Cross-Coupling | 5-exo-anti intramolecular carbopalladation | Indeno[1,2-b]furans | Synthesis of 2,3-disubstituted 4-alkylidene-4H-indenofurans. | researchgate.netnih.gov |
Synthesis of Thiophene (B33073) Derivatives via Iodocyclization
Iodocyclization reactions represent a powerful synthetic tool for the preparation of halogenated heterocycles, including iodinated thiophenes mdpi.compsu.eduresearchgate.netnih.gov. While the direct use of 3-iodofuran as a substrate for thiophene synthesis via iodocyclization is not extensively documented, the methodology itself is crucial for accessing thiophene derivatives. Specifically, the iodocyclization of sulfur-containing alkynes, such as 1-mercapto-3-yn-2-ols, with molecular iodine in the presence of a base like NaHCO₃ in acetonitrile (B52724) has been demonstrated to efficiently yield 3-iodothiophenes mdpi.compsu.eduresearchgate.netorganic-chemistry.org. This process typically involves a 5-endo-dig cyclization followed by dehydration and aromatization mdpi.comresearchgate.net.
The broader principle of iodine-promoted cyclization extends to the formation of various heterocycles, including furans, pyrroles, and thiophenes, from tethered heteroatom-containing alkynyl systems nih.gov. This highlights the versatility of iodine as an electrophilic promoter in constructing sulfur-containing aromatic rings.
| Reaction Type | Substrate Class | Reagents/Conditions | Product Class | Key Features | References |
| Iodocyclization | 1-Mercapto-3-yn-2-ols | I₂, NaHCO₃, MeCN, room temperature | 3-Iodothiophenes | Dehydrative iodocyclization/aromatization; yields range from 65%–88%. | mdpi.compsu.eduresearchgate.netorganic-chemistry.org |
| Iodine-Promoted Cyclization | Heteroatom-containing alkynes | Molecular iodine | Furans, Pyrroles, Thiophenes | General method for heterocycle synthesis. | nih.gov |
Intermediacy in the Synthesis of Complex Organic Molecules for Academic Study
Beyond its role in fused ring systems, 3-iodofuran serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules, particularly for academic research and the generation of compound libraries. Its utility stems from the facile functionalization of the carbon-iodine bond through various palladium-catalyzed cross-coupling reactions researchgate.netorganic-chemistry.orgacs.orgnih.gov.
These reactions allow for the introduction of diverse substituents at the C3 position of the furan (B31954) ring, enabling the construction of highly substituted furan scaffolds. Specifically, 3-iodofurans are key components in library generation through Suzuki-Miyaura, Sonogashira, Heck, aminocarbonylation, and carboalkoxylation reactions researchgate.netorganic-chemistry.orgacs.orgnih.gov. These processes transform the 3-iodofuran intermediate into 2,3,4,5-tetrasubstituted furans, which are then amenable to further evaluation for their drug-like properties nih.gov. The synthesis of these versatile 3-iodofuran intermediates often involves the electrophilic iodocyclization of suitably functionalized alkynes researchgate.netorganic-chemistry.orgthieme-connect.com.
| Palladium-Catalyzed Reaction | Coupling Partner | Introduced Functional Group(s) | Resulting Furan Substitution Pattern | References |
| Suzuki-Miyaura Coupling | Boronic acids | Aryl, Heteroaryl groups | 2,3,4,5-tetrasubstituted | researchgate.netorganic-chemistry.orgacs.orgnih.gov |
| Sonogashira Coupling | Terminal alkynes | Alkynyl groups | 2,3,4,5-tetrasubstituted | researchgate.netorganic-chemistry.orgacs.orgnih.gov |
| Heck Coupling | Styrenes, Alkenes | Alkenyl groups | 2,3,4,5-tetrasubstituted | researchgate.netorganic-chemistry.orgacs.orgnih.gov |
| Aminocarbonylation | Carbon monoxide, Amines | Amide groups | 2,3,4,5-tetrasubstituted | researchgate.netnih.gov |
| Carboalkoxylation | Carbon monoxide, Alcohols | Ester groups | 2,3,4,5-tetrasubstituted | researchgate.netnih.gov |
Future Perspectives and Emerging Avenues in 3 Iodofuran Research
Development of Greener and More Sustainable Synthetic Protocols
The chemical industry's increasing emphasis on sustainability drives the development of greener synthetic methodologies. For 3-iodofuran, this translates to exploring reaction conditions that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Research is actively pursuing atom-economical approaches and solvent-free reactions. For instance, molecular iodine has been identified as a practical and mild catalyst for the synthesis of substituted furans under solvent-free conditions at ambient temperature and atmosphere, offering a facile and environmentally friendly alternative to traditional methods acs.orgorganic-chemistry.orgchemrxiv.org. Studies have also explored the use of microwave irradiation and solid-supported catalysts to enhance reaction efficiency and recyclability, aligning with green chemistry principles scispace.com.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of new catalytic systems is crucial for improving the selectivity and efficiency of 3-iodofuran synthesis and its subsequent transformations. This includes investigating both metal-based and metal-free catalytic approaches.
Palladium and copper catalysis remain central to many synthetic routes, particularly for cross-coupling reactions involving 3-iodofuran derivatives derpharmachemica.comnih.govresearchgate.netacs.orgresearchgate.net. However, research is also exploring more sustainable and cost-effective catalysts. For example, iodine itself, being an inexpensive and non-toxic catalyst, has shown promise in direct furan (B31954) synthesis acs.orgorganic-chemistry.orgchemrxiv.org. Furthermore, the use of iron catalysts, such as FeCl₃, has been reported for tandem propargylation-cycloisomerization reactions leading to substituted furans, offering an alternative to precious metal catalysts chemrxiv.orgorganic-chemistry.org. The exploration of organocatalysis and photocatalysis for furan synthesis is also an emerging area that could lead to milder and more selective transformations.
Advanced Computational Modeling for Reaction Prediction and Optimization
Computational chemistry plays an increasingly vital role in understanding reaction mechanisms, predicting reactivity, and optimizing synthetic conditions. Density Functional Theory (DFT) calculations are being employed to elucidate the mechanistic pathways involved in 3-iodofuran synthesis and its subsequent reactions acs.orgorganic-chemistry.orgorganic-chemistry.orgumassd.eduacs.org.
These computational studies can help identify key intermediates, transition states, and factors influencing regioselectivity and stereoselectivity. By providing insights into reaction energetics and electronic properties, computational modeling can guide the rational design of new catalysts and reaction conditions, accelerating the discovery of more efficient and selective synthetic protocols for 3-iodofuran and its derivatives. For example, DFT calculations have been used to understand the role of iodine as a catalyst in furan synthesis via enol tautomerization pathways organic-chemistry.org.
Innovative Strategies for Synthesizing Densely Functionalized 3-Iodofuran Derivatives
The ability to synthesize highly functionalized 3-iodofuran derivatives is key to accessing complex molecular architectures. Current research focuses on developing novel strategies that allow for precise control over substitution patterns and the introduction of diverse functional groups.
Potential for Applications in Advanced Materials Research and Probe Development
The unique electronic and structural properties of furan derivatives, particularly those incorporating halogen substituents like iodine, open avenues for applications in advanced materials and probe development. The carbon-iodine bond in 3-iodofurans serves as a versatile handle for further functionalization, enabling the synthesis of conjugated systems and complex molecular architectures.
Research is exploring the incorporation of furan moieties into organic electronic materials, such as organic semiconductors and light-emitting diodes, where their π-conjugated systems can influence charge transport and optical properties nih.gov. Furthermore, the development of fluorescent probes and sensors utilizing functionalized furan scaffolds is an emerging area. For example, studies have investigated the potential of iodinated furocoumarins as probes for imaging tumor sites due to their uptake characteristics rsc.org. The ability to precisely tailor the electronic and photophysical properties of furan derivatives through strategic functionalization of 3-iodofuran makes them attractive candidates for developing novel materials and diagnostic tools.
Q & A
Basic: What are the established synthetic routes for 3-iodofuran, and how can reaction conditions be optimized for yield and purity?
To synthesize 3-iodofuran, researchers commonly employ halogenation strategies, such as electrophilic iodination of furan derivatives using iodine monochloride (ICl) or directed ortho-metalation followed by iodination. Optimization involves controlling reaction temperature, stoichiometry, and solvent polarity. For reproducibility, document parameters like reaction time, purification methods (e.g., column chromatography), and spectroscopic validation (e.g., H NMR, C NMR) to confirm structure and purity . Include detailed protocols in the main manuscript or supplementary materials, adhering to journal guidelines for experimental transparency .
Advanced: How can computational methods like density functional theory (DFT) predict the reactivity of 3-iodofuran in cross-coupling reactions?
DFT calculations can model electronic properties (e.g., frontier molecular orbitals, charge distribution) to predict regioselectivity in Suzuki-Miyaura or Ullmann couplings. Use basis sets (e.g., aug-cc-pVTZ) and continuum solvation models to simulate reaction pathways. Compare computed activation energies with experimental kinetic data to validate predictions. Ensure computational workflows are FAIR-compliant (Findable, Accessible, Interoperable, Reusable) by sharing input files, software versions, and raw data .
Basic: What spectroscopic techniques are most effective for characterizing 3-iodofuran, and how should data interpretation address potential ambiguities?
Key techniques include:
- H/C NMR : Identify substituent effects on furan ring protons and carbons. For 3-iodofuran, expect deshielding of adjacent protons due to iodine’s electronegativity.
- IR Spectroscopy : Confirm C-I stretching vibrations (~500 cm) and furan ring modes.
- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns.
Address ambiguities by cross-referencing with literature, repeating experiments, and consulting crystallographic data if available. For unexpected peaks, consider impurities or side reactions and document troubleshooting steps .
Advanced: What strategies can mitigate discrepancies between experimental and theoretical data in 3-iodofuran’s electronic structure studies?
Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects) or experimental noise. Strategies include:
- Sensitivity Analysis : Vary basis sets or solvation parameters to assess their impact.
- Benchmarking : Compare results against high-level methods (e.g., coupled-cluster theory) or experimental benchmarks like X-ray absorption spectra .
- Peer Consultation : Engage computational and synthetic chemists to identify methodological flaws (e.g., improper functional groups in DFT) .
Basic: How should researchers design experiments to explore the regioselectivity of 3-iodofuran in organic transformations?
Apply the PICO framework (Population: 3-iodofuran; Intervention: reaction conditions; Comparison: alternative substrates; Outcome: regioselectivity) to structure hypotheses. Test variables like catalysts (e.g., Pd vs. Cu), solvents, and temperature. Use control experiments (e.g., deuterium labeling) to track reaction pathways. Ensure ethical and feasible scope by limiting variables per experimental iteration .
Advanced: What interdisciplinary approaches combine synthetic chemistry and computational modeling to elucidate reaction mechanisms involving 3-iodofuran?
Integrate kinetic studies (e.g., Eyring plots) with DFT-calculated transition states to map energy profiles. Use triangulation by validating mechanistic proposals with isotopic labeling (e.g., C) and in-situ spectroscopic monitoring (e.g., Raman). Share datasets in repositories like ChemSpider with metadata adhering to FAIR principles, enabling cross-disciplinary reuse .
Methodological Best Practices
- Data Reproducibility : Follow FAIR guidelines for data management, including open-access repositories and detailed metadata .
- Conflict Resolution : For contradictory results, conduct systematic reviews (scoping studies) to contextualize findings and identify knowledge gaps .
- Peer Review : Pre-submission consultations with experts can preemptively address methodological critiques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
